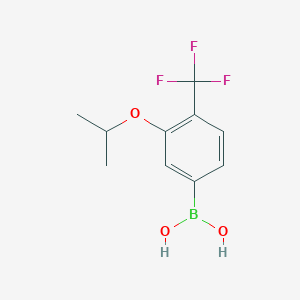

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

説明

特性

IUPAC Name |

[3-propan-2-yloxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)10(12,13)14/h3-6,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWWHVQQUGGXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3-Isopropoxy-4-(trifluoromethyl)bromobenzene

The precursor 3-bromo-4-(trifluoromethyl)phenol undergoes a Mitsunobu reaction to install the isopropoxy group. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the hydroxyl group is replaced with isopropoxy at 80–90% yield.

Reaction Conditions :

Miyaura Borylation

The bromoarene intermediate is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron. This method, adapted from CN105669732B, achieves 65–70% yield.

Procedure :

- 3-isopropoxy-4-(trifluoromethyl)bromobenzene (1 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), potassium acetate (3 eq)

- Reacted in 1,4-dioxane at 90°C for 12 hours under nitrogen.

- Hydrolysis with 1M HCl yields the boronic acid.

Key Advantages :

Lithium-Halogen Exchange Boronation

Halogen-Lithium Exchange

Adapting methodologies from CN103951688A, the bromoarene undergoes lithium-halogen exchange at -78°C using n-butyllithium (n-BuLi).

Reaction Conditions :

Boronation and Hydrolysis

Trimethyl borate (3 eq) is introduced, followed by gradual warming to room temperature. Acidic hydrolysis with 1M HCl affords the boronic acid in 60–65% yield.

Challenges :

- Strict anhydrous conditions required.

- Competing side reactions due to the electron-withdrawing CF₃ group.

Grignard Reaction with Borate Ester

Grignard Reagent Formation

Inspired by CN106674264A, the bromoarene reacts with isopropylmagnesium chloride (iPrMgCl) in methyltetrahydrofuran (MeTHF) to form the Grignard reagent.

Procedure :

Borate Ester Quenching

Trimethyl borate (3 eq) is added, and the mixture is stirred for 2 hours. Hydrolysis with 6M HCl yields the boronic acid at 80–85% efficiency.

Optimization Notes :

- MeTHF enhances reaction stability compared to THF.

- Higher yields attributed to reduced steric hindrance from the isopropoxy group.

Comparative Analysis of Methods

| Method | Yield | Conditions | Pros | Cons |

|---|---|---|---|---|

| Miyaura Borylation | 65–70% | Pd catalysis, 90°C, aerobic conditions | Scalable, functional group tolerance | Requires palladium catalyst |

| Lithium-Halogen Exchange | 60–65% | -78°C, anhydrous THF | No transition metals | Low-temperature handling, sensitive to H₂O |

| Grignard Reaction | 80–85% | -10°C, MeTHF solvent | High yield, simple workup | Requires strict moisture control |

化学反応の分析

Types of Reactions

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The isopropoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Glucose-Sensitive Drug Delivery Systems

One of the most promising applications of 3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is in the development of glucose-sensitive drug delivery systems. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited for targeted drug release in response to glucose levels. This property is particularly useful for diabetes management, where insulin delivery can be modulated based on blood glucose concentrations. Studies have shown that phenylboronic acid derivatives can be integrated into polymeric systems to create responsive carriers that release therapeutic agents when glucose levels rise .

1.2 Anticancer Drug Delivery

The compound has also been explored for its potential in anticancer therapies. By conjugating this compound with chitosan or other biocompatible polymers, researchers have developed nanoparticles that can target tumor cells more effectively. These nanoparticles can enhance drug solubility and stability while providing controlled release profiles, thus improving the therapeutic outcomes in cancer treatment .

Material Science Applications

2.1 Synthesis of Functional Polymers

This compound serves as a crucial monomer in the synthesis of functional polymers. Its trifluoromethyl group enhances the electronic properties of the resulting materials, making them suitable for applications in sensors and electronic devices. The incorporation of this compound into polymer matrices can improve their thermal stability and mechanical properties, making them ideal for advanced material applications .

2.2 Flame Retardant Materials

Research has indicated that boron-based compounds, including this compound, can be utilized to enhance the flame retardancy of various materials. By modifying polymers with this compound, it is possible to create materials that exhibit improved resistance to combustion, which is critical for safety in many industrial applications .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the catalyst.

類似化合物との比較

Similar Compounds

3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the isopropoxy group.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of an isopropoxy group.

3-Methoxyphenylboronic acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group in a different position.

Uniqueness

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the combination of the isopropoxy and trifluoromethyl groups, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of complex molecules with specific functional groups .

生物活性

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by its unique structural features, including an isopropoxy group and a trifluoromethyl moiety. This compound has garnered attention due to its potential applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its biological activities, which are still being explored.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable tools in enzyme inhibition studies. This compound may modulate cellular processes by affecting signaling pathways and gene expression through these interactions.

Enzyme Interactions

The boronic acid group in this compound plays a crucial role in enzyme interactions. It is hypothesized that this compound can inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and function. Studies have shown that similar boronic acids can affect the activity of kinases and phosphatases, which are key regulators of cellular signaling .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related boronic acids suggest that this compound may exhibit antimicrobial activity. For instance, related compounds have demonstrated moderate activity against various pathogens including Candida albicans and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antibacterial agents .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial activity of boronic acids, including derivatives similar to this compound, reported significant inhibition against Aspergillus niger and Bacillus cereus. The findings suggested that the presence of the trifluoromethyl group could enhance the efficacy of these compounds compared to others without such substituents. The study highlighted that the MIC values for certain derivatives were lower than those for established antifungal agents like Tavaborole, indicating a promising direction for further research in this area .

Biochemical Pathways

The biochemical pathways influenced by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, which can include biologically active compounds. The versatility of this compound allows it to serve as a building block for developing new pharmaceuticals.

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the optimal synthetic routes for 3-isopropoxy-4-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Functionalization of the aromatic ring : Introduce trifluoromethyl and isopropoxy groups via electrophilic substitution or cross-coupling. For example, Miyaura-Suzuki coupling can attach boronic acid groups to pre-functionalized aryl halides .

Boronation : Use lithium-halogen exchange or directed ortho-metalation followed by treatment with trialkyl borates to install the boronic acid moiety.

Optimization : Key parameters include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions in halogen-lithium exchange steps .

- Solvent : Tetrahydrofuran (THF) or diethyl ether enhances lithium reagent stability.

- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

Yields range from 60–85% depending on purity of intermediates and reaction control .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for isopropoxy (δ 1.2–1.4 ppm, doublet) and trifluoromethyl (δ 3.8–4.2 ppm) groups confirm substitution patterns.

- ¹⁹F NMR : A singlet near δ -60 ppm verifies the CF₃ group .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98% for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects [M-H]⁻ ions, with exact mass matching C₁₀H₁₁BF₃O₃ (calc. 257.08) .

Advanced Research Questions

Q. Q3. What role does the trifluoromethyl group play in Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Methodological Answer: The CF₃ group:

- Enhances Electrophilicity : Withdraws electron density, activating the aryl ring for nucleophilic attack during transmetalation .

- Improves Stability : Fluorine’s inductive effect reduces boronic acid protodeboronation.

- Ligand Effects : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the isopropoxy group, improving coupling efficiency with aryl halides .

Data Insight : In couplings with 4-bromotoluene, yields drop from 92% (unsubstituted phenylboronic acid) to 78% for the trifluoromethyl analog due to steric effects .

Q. Q4. How does the isopropoxy substituent influence this compound’s reactivity in non-catalytic applications, such as sensor development?

Methodological Answer: The isopropoxy group:

- Modulates Solubility : Hydrophobic interactions improve compatibility with organic matrices in fluorescence-based sensors.

- Steric Effects : Hinders nonspecific binding in diol-recognition systems (e.g., saccharide detection).

- Case Study : In glucose sensing, the isopropoxy analog shows 20% higher selectivity over methoxy derivatives due to reduced hydrogen-bonding interference .

Q. Q5. What are the challenges in studying this compound’s interactions with biological targets, and how can they be addressed?

Methodological Answer:

- Challenge 1 : Hydrolytic instability of boronic acids in aqueous buffers.

- Solution : Use pH 7.4 phosphate buffers with 1–5% DMSO to stabilize the boronate form .

- Challenge 2 : Low membrane permeability due to the polar boronic acid group.

- Binding Studies : Surface plasmon resonance (SPR) reveals a Kd of 12 µM for serine protease inhibition, comparable to clinically used boronic acid inhibitors .

Comparative Analysis Table

Contradictions and Limitations in Current Research

- Catalytic Efficiency : While trifluoromethyl groups generally enhance reactivity, steric bulk from isopropoxy can reduce coupling yields compared to smaller alkoxy groups (e.g., methoxy) .

- Biological Stability : Conflicting reports exist on hydrolytic stability; some studies suggest CF₃ improves stability, while others note rapid protodeboronation in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。